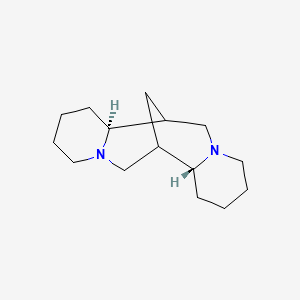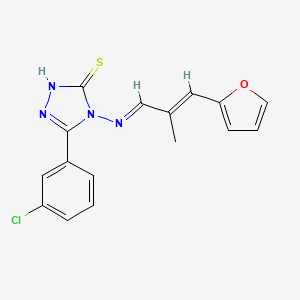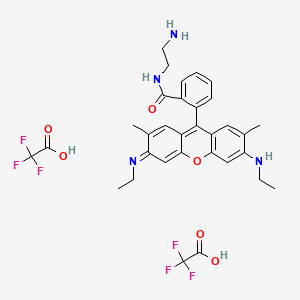
Rhodamine 6G ethylenediamine amide bis (trifluoroacetate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rhodamine 6G ethylenediamine amide bis (trifluoroacetate) is a fluorescent labeling compound widely used in proteomics research. It is known for its high purity and quality, making it an essential tool in various scientific applications . The compound has a molecular formula of C28H32N4O2•2C2HF3O2 and a molecular weight of 684.63 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rhodamine 6G ethylenediamine amide bis (trifluoroacetate) typically involves the reaction of Rhodamine 6G with ethylenediamine, followed by the addition of trifluoroacetic acid to form the bis (trifluoroacetate) salt . The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to maintain the compound’s high purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions
Rhodamine 6G ethylenediamine amide bis (trifluoroacetate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the compound’s structure, affecting its fluorescence properties.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with others, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and specific solvents to achieve the desired products .
Major Products Formed
Aplicaciones Científicas De Investigación
Rhodamine 6G ethylenediamine amide bis (trifluoroacetate) is extensively used in scientific research due to its fluorescent properties. Some of its applications include:
Chemistry: Used as a fluorescent probe in various chemical reactions and analyses.
Biology: Employed in cellular imaging and tracking due to its ability to label proteins and other biomolecules.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of fluorescent sensors and other analytical tools
Mecanismo De Acción
The mechanism of action of Rhodamine 6G ethylenediamine amide bis (trifluoroacetate) involves its ability to fluoresce when exposed to specific wavelengths of light. The compound interacts with molecular targets, such as proteins and nucleic acids, through non-covalent binding, allowing it to be used as a fluorescent label. The pathways involved include energy transfer processes that result in the emission of light, making it a valuable tool in various imaging and analytical techniques .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- Rhodamine 6G bis(aminoethyl)amine amide bis (trifluoroacetate)
- Rhodamine B ethylenediamine amide bis (trifluoroacetate)
- Rhodamine 123 ethylenediamine amide bis (trifluoroacetate) .
Uniqueness
Rhodamine 6G ethylenediamine amide bis (trifluoroacetate) stands out due to its high purity, stability, and strong fluorescence properties. These characteristics make it particularly suitable for applications requiring precise and reliable fluorescent labeling .
Propiedades
Fórmula molecular |
C32H34F6N4O6 |
|---|---|
Peso molecular |
684.6 g/mol |
Nombre IUPAC |
N-(2-aminoethyl)-2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C28H32N4O2.2C2HF3O2/c1-5-30-23-15-25-21(13-17(23)3)27(19-9-7-8-10-20(19)28(33)32-12-11-29)22-14-18(4)24(31-6-2)16-26(22)34-25;2*3-2(4,5)1(6)7/h7-10,13-16,30H,5-6,11-12,29H2,1-4H3,(H,32,33);2*(H,6,7) |
Clave InChI |
GBBDSCJKOGANEP-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=CC=CC=C4C(=O)NCCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


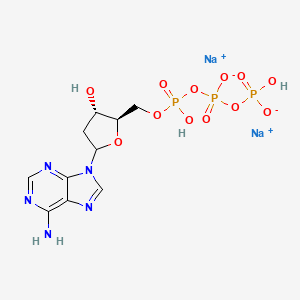



![2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12058047.png)
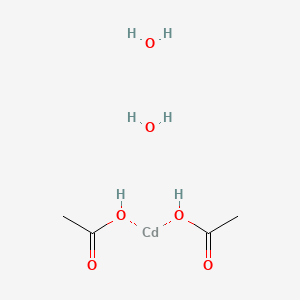
![(SP)-1-[(R)-tert-Butylphosphinoyl]-2-[(R)-1-(diphenylphosphino)ethyl]ferrocene, 97%](/img/structure/B12058067.png)

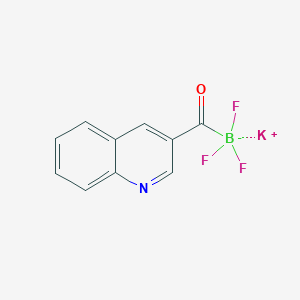
![(1E)-1-(4-chlorophenyl)-2-({5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone oxime](/img/structure/B12058083.png)
![4-methoxy-N-{2,2,2-trichloro-1-[(tetrahydro-2-furanylmethyl)amino]ethyl}benzamide](/img/structure/B12058089.png)
